molecular formula C19H20BrN3O3 B1667780 Bretazenil CAS No. 84379-13-5

Bretazenil

Cat. No.: B1667780
CAS No.: 84379-13-5
M. Wt: 418.3 g/mol
InChI Key: LWUDDYHYYNNIQI-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bretazenil is an imidazopyrrolobenzodiazepine anxiolytic drug derived from the benzodiazepine family. It was invented in 1988 and is most closely related in structure to the gamma-aminobutyric acid antagonist flumazenil. This compound is classified as a high-potency benzodiazepine due to its high affinity binding to benzodiazepine binding sites, where it acts as a partial agonist .

Mechanism of Action

Target of Action

Bretazenil, also known as Ro16-6028, is an imidazopyrrolobenzodiazepine anxiolytic drug . It primarily targets the GABA_A receptors in the brain . These receptors are integral membrane proteins that include a GABA-gated chloride channel and various allosteric modulatory sites where endogenous modulators and anxiolytic drugs act to regulate GABA action .

Mode of Action

This compound acts as a partial agonist at the GABA_A receptor-linked benzodiazepine site . It binds to α1, α2, α3, α4, α5, and α6 subunit-containing GABA_A receptor benzodiazepine receptor complexes . This is different from traditional 1,4-benzodiazepines, which bind only to α1, α2, α3, and α5 GABA_A benzodiazepine receptor complexes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic neurotransmission . By acting as a partial agonist at the GABA_A receptors, this compound enhances the inhibitory effects of GABA in the central nervous system . This results in increased chloride ion conductance, hyperpolarization of neuronal membranes, inhibition of action potential firing, and decreased neuronal excitability .

Result of Action

The molecular and cellular effects of this compound’s action include significant increases in stage 2 sleep and significant reductions in stage 3 sleep . It also prompts a significant decrease in cortisol secretion and a significant increase in prolactin release . This compound has effective hypnotic properties but impairs cognitive ability in humans .

Action Environment

Environmental factors such as the presence of other substances can influence the action of this compound. For instance, when combined with alcohol, this compound produces marked sedative-hypnotic effects . Moreover, the reinforcing effects of this compound were found to be influenced by the economic concept referred to as a "price effect" .

Biochemical Analysis

Biochemical Properties

Bretazenil acts as a partial agonist at the benzodiazepine site of the GABA A receptors in the brain . It binds to α1, α2, α3, α4, α5, and α6 subunit containing GABA A receptor benzodiazepine receptor complexes . This broad spectrum of action differentiates this compound from traditional 1,4-benzodiazepines, which bind only to α1, α2, α3, and α5 GABA A benzodiazepine receptor complexes .

Cellular Effects

This compound exerts its effects by interacting with GABA neurotransmitters, specifically GABA-A . It binds to GABA-A and produces an allosteric effect which potentiates the inhibitory effects of GABA-A on the neurons located in the brain and central nervous system (CNS) . This, in turn, decreases the ability of neurons to fire and thus slows down overall brain activity .

Molecular Mechanism

The molecular mechanism of this compound involves binding to a broader set of GABA-A subunits and acting as a partial agonist . Specifically, this compound binds to the α1, α2, α3, α4, α5, and α6 subunits, while 1,4- benzodiazepines only bind to α1, α2, α3, and α5 . This unique mechanism of action contributes to this compound’s reduced adverse effect profile and lower potential to cause physical dependence and withdrawal symptoms .

Temporal Effects in Laboratory Settings

The duration of action of this compound is relatively short, with an elimination half-life of around 2.5 hours . This suggests that its effects are relatively fast compared to other benzodiazepines . The unsatisfactory pharmacokinetic profile is one of the factors that has contributed to the stopping of the clinical development of this compound .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be a potent anxiolytic and anticonvulsant . Despite its anxiolytic effect, clinical studies were discontinued in the first phase due to deep sedation . The sedative effect of this compound was observed after administration but was less marked than for the two full agonists tested and the dose-response curve was shallow .

Metabolic Pathways

Research on the pharmacokinetics of this compound is insufficient . It is known that this compound exerts its effects through its interactions with GABA neurotransmitters, specifically GABA-A .

Transport and Distribution

Given its mechanism of action, it is likely that this compound is transported to the brain where it interacts with GABA-A receptors .

Subcellular Localization

Given that it acts on GABA-A receptors, it is likely that this compound is localized in the brain where these receptors are abundant .

Preparation Methods

Bretazenil is synthesized through a series of chemical reactions involving the formation of the imidazopyrrolobenzodiazepine core structure. The synthetic route typically involves the reaction of appropriate starting materials under specific conditions to form the desired compound.

Chemical Reactions Analysis

Bretazenil undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Bretazenil has been studied for its potential use in various scientific research applications, including:

    Chemistry: this compound is used as a reference compound in the study of benzodiazepine receptor ligands and their interactions with gamma-aminobutyric acid receptors.

    Biology: this compound is used in research to understand the role of gamma-aminobutyric acid receptors in the central nervous system and their involvement in anxiety and other neurological disorders.

    Medicine: this compound has been studied for its potential use as an anti-anxiety drug and anticonvulsant. It has shown efficacy in reducing anxiety and seizure activity in preclinical trials.

    Industry: This compound is not widely used in industry due to its lack of commercialization.

Comparison with Similar Compounds

Bretazenil is similar to other benzodiazepines, such as:

    Flumazenil: Structurally similar but acts as a gamma-aminobutyric acid antagonist.

    Alprazolam: A full agonist at gamma-aminobutyric acid receptors, used as an anti-anxiety medication.

    Clonazepam: Another full agonist at gamma-aminobutyric acid receptors, used as an anticonvulsant and anti-anxiety medication.

This compound’s uniqueness lies in its partial agonist activity, which may result in a reduced adverse effect profile and less potential for tolerance and withdrawal compared to full agonists .

Properties

IUPAC Name

tert-butyl (7S)-14-bromo-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3/c1-19(2,3)26-18(25)15-16-13-8-5-9-22(13)17(24)14-11(20)6-4-7-12(14)23(16)10-21-15/h4,6-7,10,13H,5,8-9H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUDDYHYYNNIQI-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046266
Record name Bretazenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84379-13-5
Record name Bretazenil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84379-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bretazenil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084379135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bretazenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRETAZENIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSZ0E9DGOJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bretazenil
Reactant of Route 2
Bretazenil
Reactant of Route 3
Bretazenil
Reactant of Route 4
Bretazenil
Reactant of Route 5
Bretazenil
Reactant of Route 6
Bretazenil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.